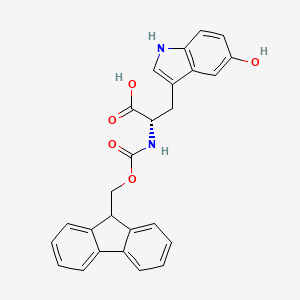

Fmoc-5-hydroxy-L-tryptophan

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c29-16-9-10-23-21(12-16)15(13-27-23)11-24(25(30)31)28-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,27,29H,11,14H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORJESUTFPMFAV-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189173 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178119-94-3 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178119-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of the 5-Hydroxyl Group in Defining Peptide Biological Activity

A Technical Guide for Drug Development Professionals

Abstract

Post-translational modifications (PTMs) represent a critical layer of biological regulation, dramatically expanding the functional repertoire of the proteome. Among these, the enzymatic addition of a hydroxyl group to specific amino acid residues—hydroxylation—is a deceptively simple modification with profound consequences for peptide and protein structure, stability, and activity. This technical guide provides an in-depth exploration of the role of the 5-hydroxyl group, with a primary focus on 5-hydroxylysine and 5-hydroxytryptophan, and comparative insights from the well-studied 4-hydroxyproline. We will dissect the enzymatic machinery responsible for these modifications, their impact on the structural integrity of proteins like collagen, their function in neuromodulation as exemplified by the serotonin pathway, and their subtle but powerful influence on peptide conformation and receptor interactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a foundational understanding of how leveraging or inhibiting hydroxylation can be a strategic asset in modern therapeutics.

Section 1: Introduction to Peptide Hydroxylation: A Key Post-Translational Modification

Peptides and proteins, the workhorses of the cell, are not static molecules. Their functions are intricately tuned by a vast array of post-translational modifications (PTMs), chemical alterations that occur after ribosomal synthesis.[1][2] Hydroxylation, the addition of a hydroxyl (-OH) group, is a PTM that fundamentally alters the physicochemical properties of an amino acid side chain.[3] This modification, catalyzed by specific hydroxylase enzymes, converts hydrophobic or nonpolar residues into more polar, hydrophilic ones. This change introduces new hydrogen-bonding capabilities, which can significantly influence a peptide's folding, stability, solubility, and its interaction with other biomolecules.[3][4] This guide will focus on three pivotal examples: 5-hydroxylysine, 4-hydroxyproline, and 5-hydroxytryptophan, each illustrating a distinct and vital biological role driven by this simple chemical addition.

Section 2: The Structural Cornerstone: 5-Hydroxylysine and 4-Hydroxyproline in Collagen Biology

The stability and function of collagen, the most abundant protein in mammals, are critically dependent on the hydroxylation of its proline and lysine residues.[5] This process is not merely a minor adjustment but a prerequisite for the formation of a stable extracellular matrix.

The Enzymatic Machinery: Prolyl and Lysyl Hydroxylases

The hydroxylation of proline and lysine residues within procollagen chains occurs in the lumen of the endoplasmic reticulum. This reaction is catalyzed by a family of 2-oxoglutarate (2OG)-dependent dioxygenases, most notably prolyl 4-hydroxylase (P4H) and lysyl hydroxylase (LH).[1][6]

The catalytic reaction is a sophisticated process requiring molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate, and ascorbate (Vitamin C) as co-factors.[6][7] P4H specifically recognizes proline residues in the Y-position of X-Y-Gly triplets, while LH acts on lysine residues in the same context.[6][8] The absolute requirement for ascorbate explains why Vitamin C deficiency (scurvy) leads to impaired collagen synthesis and connective tissue defects.

Recent research has revealed that different isoforms of these enzymes possess distinct substrate specificities. For instance, collagen prolyl 4-hydroxylase isoenzymes I and II (C-P4H-I and C-P4H-II) show preferences for different amino acids in the "X" position of the X-Pro-Gly triplet. C-P4H-I favors prolines preceded by positively charged or polar uncharged residues, whereas C-P4H-II preferentially hydroxylates triplets where the X-position is a negatively charged glutamate or aspartate.[7][9][10] This specificity provides a molecular-level explanation for the necessity of multiple isoenzymes to ensure the proper modification and subsequent assembly of diverse collagen types.[9][10]

Impact on Structural Integrity: Stabilizing the Collagen Triple Helix

The hydroxylation of proline to 4-hydroxyproline (4Hyp) is essential for the thermal stability of the collagen triple helix at physiological temperatures.[7][11] The added hydroxyl group, through stereoelectronic effects, forces the pyrrolidine ring of proline into a Cγ-exo pucker, which helps lock the polypeptide chain into the specific conformation required for three chains to intertwine into a stable, helical structure.[6][11] Without sufficient 4-hydroxyproline, the collagen triple helix is unstable and denatures at body temperature.[6]

Similarly, the hydroxylation of lysine to 5-hydroxylysine (Hyl) serves two primary structural roles.[12] First, it acts as an attachment site for carbohydrate units (galactose or glucosyl-galactose), a process known as glycosylation.[8][13] This glycosylation is not random; the pattern influences collagen's interaction with its environment and contributes to the toughness and resiliency of connective tissues.[8][13][14] Second, and crucially, hydroxylysine residues are essential for the formation of stable, covalent intermolecular cross-links that assemble collagen fibrils into strong, functional fibers in the extracellular matrix.[5][13]

Functional Consequences: Beyond Structural Stability

The impact of hydroxylation extends beyond passive structural support. The specific patterns of 4-Hyp and 3-Hyp can influence the lateral assembly and diameter of collagen fibrils.[11] Furthermore, these hydroxylated residues can directly participate in molecular interactions. For example, specific binding motifs for cell surface receptors, such as integrins and discoidin domain receptors (DDRs), contain 4-hydroxyproline, indicating that this modification is critical for cell-matrix communication.[11]

Section 3: The Neuromodulatory Axis: 5-Hydroxytryptophan as the Gateway to Serotonin

While hydroxylation is key to structural proteins, it plays an equally vital role in the synthesis of signaling molecules. The generation of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is entirely dependent on the initial hydroxylation of the amino acid L-tryptophan.

Biosynthesis Pathway: From Tryptophan to Serotonin

The biosynthesis of serotonin is a two-step process. The first and rate-limiting step is the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan (5-HTP).[15][16] This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH), a biopterin-dependent aromatic amino acid hydroxylase.[15][16] Following its synthesis, 5-HTP is rapidly converted to serotonin by the enzyme aromatic L-amino acid decarboxylase.[15]

Caption: The Serotonin Biosynthesis Pathway.

Pharmacological Significance: 5-HTP in Drug Development

The fact that TPH activity is the rate-limiting step in serotonin production has significant pharmacological implications.[16] Conditions believed to be associated with low serotonin levels, such as depression and anxiety, can be targeted by administering exogenous 5-HTP.[17] Unlike L-tryptophan, 5-HTP bypasses the TPH-mediated control point, leading to a more direct increase in serotonin synthesis.[16][17] Furthermore, 5-HTP readily crosses the blood-brain barrier, whereas serotonin itself does not, making it a viable oral therapeutic and supplement.[18] However, its use is associated with potential side effects, and co-administration with other serotonergic drugs can lead to serotonin syndrome, a potentially life-threatening condition.[17][18]

Section 4: Conformational Control: How Hydroxylation Dictates Peptide Shape and Function

The introduction of a hydroxyl group can exert subtle but powerful control over the local conformation of a peptide backbone, particularly when proline is the modified residue. This conformational influence can have a cascading effect on receptor binding and biological activity.

The Proline "Switch": Impact on Pyrrolidine Ring Pucker

The five-membered pyrrolidine ring of proline is not planar; it exists in two preferred, puckered conformations known as Cγ-exo (down) and Cγ-endo (up). The hydroxylation of proline at the C4 position has a profound stereoelectronic effect on this preference. A trans-4-hydroxy substituent (as seen in collagen) favors the Cγ-exo pucker, while a cis-4-hydroxy substituent favors the Cγ-endo pucker.[19]

This ring pucker is directly linked to the conformational preference of the preceding peptide bond (the X-Pro bond). The cis and trans conformations of this bond are often in equilibrium, and their relative populations can dramatically alter a peptide's overall shape. Hydroxylation at the 4-position has a greater impact on this cis-trans isomerization than hydroxylation at the 3-position.[19][20] By influencing the ring pucker, the hydroxyl group can stabilize one isomer over the other, effectively acting as a "conformational switch" that impacts the peptide's three-dimensional structure and its ability to fit into a receptor's binding pocket.[19][20]

Case Study: Impact on MHC Peptide Binding and Immune Recognition

The presentation of peptide antigens by the major histocompatibility complex (MHC) is the cornerstone of adaptive immunity. The precise fit of a peptide into the MHC binding groove is critical. A study investigating the impact of PTMs on MHC binding demonstrated that hydroxylation of a proline residue at a position exposed to the solvent (outside the main binding pockets) was well-tolerated.[21] However, this modification still has the potential to alter the peptide's conformation in a way that could be recognized differently by T-cell receptors (TCRs). This highlights a crucial concept: even when not directly involved in binding anchors, hydroxylation can modify the "face" of the peptide presented to the immune system, potentially creating neoantigens that trigger an immune response.[21]

Section 5: Methodologies for the Synthesis and Analysis of Hydroxylated Peptides

The study and application of hydroxylated peptides require robust methods for both their synthesis and their detection. As a Senior Application Scientist, it is crucial to select the right tools to generate reliable and reproducible data.

Synthesis Strategies

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is the workhorse for generating custom peptides. Incorporating hydroxylated amino acids is straightforward using commercially available Fmoc-protected derivatives, such as Fmoc-5-hydroxytryptophan.[22] The synthesis follows standard protocols, with the hydroxyl group typically requiring a protecting group (e.g., t-butyl) that is cleaved during the final deprotection and cleavage from the resin.

Enzymatic and Microbial Synthesis: For large-scale production, particularly of single amino acids like 5-HTP, biological methods are often more efficient and environmentally friendly.[23] This involves using either purified hydroxylase enzymes or engineered microbial systems (like E. coli) that overexpress the necessary enzymes, such as tryptophan hydroxylase.[23][24] Advanced strategies involve co-expressing enzymes for cofactor regeneration to drive the reaction to completion and increase yields.[24][25]

-

Resin Selection & Loading: Choose a suitable resin (e.g., Rink Amide for a C-terminal amide). Load the first Fmoc-protected amino acid onto the resin using standard coupling agents (e.g., HBTU/DIPEA).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (standard or hydroxylated version with side-chain protection) with coupling agents and add it to the deprotected resin. Allow the reaction to proceed for 1-2 hours. Confirm completion with a ninhydrin test.

-

Iterative Cycles: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold ether, then purify it using reverse-phase HPLC. Confirm the mass and purity of the final product using LC-MS.

Analytical and Detection Techniques

Mass Spectrometry (MS): The gold standard for identifying PTMs, including hydroxylation, is high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS).[3][26] Hydroxylation results in a characteristic mass shift of +15.9949 Da (the mass of an oxygen atom).

Distinguishing Isobaric Modifications: A significant analytical challenge is distinguishing hydroxylation from other modifications that have the same nominal mass, such as the oxidation of methionine.[27][28] High-resolution MS can often differentiate these based on the precise mass difference. Additionally, the fragmentation patterns (MS/MS spectra) of hydroxylated vs. oxidized peptides can differ, aiding in confident identification.[26]

Caption: Workflow for Hydroxylation Site Identification.

-

Protein Digestion: Extract proteins from the biological sample and digest them into smaller peptides using an enzyme like trypsin.[28]

-

LC Separation: Separate the complex peptide mixture using high-performance liquid chromatography (HPLC), typically based on hydrophobicity.[3]

-

MS Analysis: Introduce the separated peptides into a high-resolution mass spectrometer.

-

MS1 Scan: The instrument measures the precise mass-to-charge ratio of the intact peptides.

-

MS2 Scan (Tandem MS): The instrument selects peptides of interest (including those with a potential mass shift), fragments them, and measures the masses of the resulting fragments.[26]

-

-

Bioinformatic Analysis: Use specialized software to search the MS/MS fragmentation data against a protein database, specifying hydroxylation as a potential variable modification. The software matches the experimental fragment masses to theoretical fragments to identify the peptide sequence and pinpoint the exact location of the modification.[28]

Section 6: Conclusion and Future Perspectives

The addition of a single hydroxyl group, a subtle post-translational modification, imparts a remarkable range of biological functions to peptides. From providing the essential structural stability to collagen, the scaffold of our tissues, to acting as the rate-limiting gateway for the synthesis of the neurotransmitter serotonin, hydroxylation is a fundamental process. Its ability to fine-tune peptide conformation offers a sophisticated mechanism for controlling molecular recognition and biological signaling.

For drug development professionals, understanding the enzymatic pathways of hydroxylation offers new therapeutic targets. Inhibitors of prolyl hydroxylases are being explored for fibrotic diseases, while leveraging 5-HTP demonstrates a direct substrate-based approach to modulating neurotransmitter levels. The future of peptide therapeutics will increasingly involve the rational design of molecules with specific PTMs to enhance stability, control conformation, and improve efficacy. As analytical techniques become more sensitive, we will undoubtedly uncover new roles for hydroxylation in health and disease, opening further avenues for innovative drug discovery.

Section 7: References

-

Kivirikko, K. I., & Pihlajaniemi, T. (1991). Prolyl 4-hydroxylase and its role in collagen synthesis. Journal of Hepatology, 13 Suppl 3, S2-7. --INVALID-LINK--

-

Vámosi, G., & Mrestani-Klaus, C. (2011). Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine. Journal of Peptide Science, 17(4), 311-317. --INVALID-LINK--

-

Creative Proteomics. (n.d.). Protein Hydroxylation: Chemistry, Functions, and Detection. Retrieved from Creative Proteomics. --INVALID-LINK--

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. --INVALID-LINK--

-

Myllyharju, J. (2009). Role of prolyl hydroxylation in the molecular interactions of collagens. Frontiers in Bioscience, 14(12), 4463-4470. --INVALID-LINK--

-

Solnul. (2024). Crucial Players in Collagen Maintenance; 5-Hydroxylysine and 4-Hydroxyproline. Retrieved from Solnul. --INVALID-LINK--

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. ResearchGate. --INVALID-LINK--

-

Salo, A. M., Rappu, P., Koski, M. K., et al. (2023). Collagen prolyl 4-hydroxylases have sequence specificity towards different X-Pro-Gly triplets. bioRxiv. --INVALID-LINK--

-

MetwareBio. (n.d.). Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods. Retrieved from MetwareBio. --INVALID-LINK--

-

Yamauchi, M., & Sricholpech, M. (2012). Lysine post-translational modifications of collagen. Journal of Oral Biosciences, 54(3), 113-119. --INVALID-LINK--

-

Human Metabolome Database. (2005). Showing metabocard for 5-Hydroxylysine (HMDB0000450). Retrieved from HMDB. --INVALID-LINK--

-

Wikipedia. (n.d.). Hydroxylysine. Retrieved from Wikipedia. --INVALID-LINK--

-

Wikipedia. (n.d.). 5-Hydroxytryptophan. Retrieved from Wikipedia. --INVALID-LINK--

-

Creative Proteomics. (n.d.). Protein Hydroxylation Analysis Service. Retrieved from Creative Proteomics. --INVALID-LINK--

-

Green, A. R. (2006). Neuropharmacology of 5-hydroxytryptamine. British Journal of Pharmacology, 147(Suppl 1), S145-S152. --INVALID-LINK--

-

Muszyńska, B., Maślanka, A., Sułkowska-Ziaja, K., & Ekiert, H. (2019). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. International Journal of Molecular Sciences, 20(21), 5446. --INVALID-LINK--

-

Zhang, Y., et al. (2024). Precise Identification of Native Peptides with Posttranslational Proline Hydroxylation by Nanopore. Angewandte Chemie International Edition, e202419358. --INVALID-LINK--

-

Fuchun, F., et al. (2014). Novel simple synthesis method of L-5-hydroxytryptophan. Google Patents. --INVALID-LINK--

-

Herbert, K. R., Williams, G. M., Cooper, G. J. S., & Brimble, M. A. (2012). Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. Organic & Biomolecular Chemistry, 10(6), 1137-1144. --INVALID-LINK--

-

WebMD. (n.d.). 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from WebMD. --INVALID-LINK--

-

Gao, S., Wang, Y., Wang, Q., & Qi, Q. (2021). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology, 9, 627193. --INVALID-LINK--

-

Sharma, H. S., et al. (2019). 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology. International Review of Neurobiology, 146, 1-32. --INVALID-LINK--

-

Kino, K., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 97(23), 9991-9998. --INVALID-LINK--

-

Kikuchi, Y., Fujimoto, D., & Tamiya, N. (1971). Synthesis and enzymic hydroxylation of protocollagen model peptide containing a hydroxyproline residue. The Biochemical Journal, 124(4), 695-700. --INVALID-LINK--

-

Miteva, Y. V., et al. (2015). Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins. PLoS One, 10(6), e0128287. --INVALID-LINK--

-

Hodges, J. A., & Raines, R. T. (2005). The Impact of Pyrrolidine Ring Pucker on the Prolyl cis-trans Isomerization Rate. The Journal of Organic Chemistry, 70(13), 5183-5186. --INVALID-LINK--

-

ResearchGate. (n.d.). Scheme of 5-HTP synthesis through cofactor regeneration. Retrieved from ResearchGate. --INVALID-LINK--

-

Gasiulė, S., et al. (2020). Enzymatic Hydroxylation and Excision of Extended 5-Methylcytosine Analogues. Journal of Molecular Biology, 432(24), 6331-6342. --INVALID-LINK--

-

Gum, O. S., et al. (2023). Enzymatic Hydroxylation of Aliphatic C–H Bonds by a Mn/Fe Cofactor. Journal of the American Chemical Society, 145(30), 16568-16576. --INVALID-LINK--

-

Hodges, J. A., & Raines, R. T. (2005). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry, 70(13), 5183-5186. --INVALID-LINK--

-

Scinto, S. L., et al. (2021). A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement. Cell Chemical Biology, 28(4), 455-465.e5. --INVALID-LINK--

-

Wikipedia. (n.d.). Peptide. Retrieved from Wikipedia. --INVALID-LINK--

-

Udenigwe, C. C., & Aluko, R. E. (2012). Food Protein-Derived Bioactive Peptides: Production, Processing, and Potential Health Benefits. Journal of Food Science, 77(1), R11-R24. --INVALID-LINK--

-

Kumar, B., Kumar, R., & Kumar, S. (2015). Biological role of peptide in living cell: A review. Asian Journal of Pharmaceutical and Clinical Research, 8(3), 42-48. --INVALID-LINK--

-

Sánchez, A., & Vázquez, A. (2017). Bioactive Peptides: A review. Food Quality and Safety, 1(1), 29-46. --INVALID-LINK--

-

Wikipedia. (n.d.). Adenosine. Retrieved from Wikipedia. --INVALID-LINK--

-

Zhang, Y., et al. (2022). Antioxidant Function and Application of Plant-Derived Peptides. Foods, 11(19), 2953. --INVALID-LINK--

References

- 1. Unveiling Protein Hydroxylation: Mechanisms, Functions, and Advanced Detection Methods - MetwareBio [metwarebio.com]

- 2. Peptide - Wikipedia [en.wikipedia.org]

- 3. Protein Hydroxylation Analysis Service - Creative Proteomics [creative-proteomics.com]

- 4. allresearchjournal.com [allresearchjournal.com]

- 5. solnul.com [solnul.com]

- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroxylysine - Wikipedia [en.wikipedia.org]

- 13. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. 5-Hydroxytryptophan - Wikipedia [en.wikipedia.org]

- 16. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 18. 5-Hydroxytryptophan: A precursor of serotonin influences regional blood-brain barrier breakdown, cerebral blood flow, brain edema formation, and neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. A Chemical Approach to Assess the Impact of Post-translational Modification on MHC Peptide Binding and Effector Cell Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Advances in the Microbial Synthesis of 5-Hydroxytryptophan [frontiersin.org]

- 24. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Protein Hydroxylation: Chemistry, Functions, and Detection - Creative Proteomics [creative-proteomics.com]

- 27. Precise Identification of Native Peptides with Posttranslational Proline Hydroxylation by Nanopore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-5-hydroxy-L-tryptophan: A Key Building Block in Peptide and Drug Development

Introduction: The Strategic Importance of Hydroxylated Tryptophan in Peptide Science

In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow for the rational design of peptides with enhanced stability, novel biological activity, and improved pharmacokinetic profiles. Among these, Fmoc-5-hydroxy-L-tryptophan stands out as a particularly valuable derivative. The introduction of a hydroxyl group onto the indole ring of tryptophan, a naturally occurring amino acid, opens up new avenues for creating peptides with tailored functionalities.[1] This modification can influence hydrogen bonding, alter electronic properties, and serve as a handle for further chemical modifications, making it a critical tool for researchers in peptide chemistry, pharmacology, and materials science. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals, covering its core properties, synthesis, and application in solid-phase peptide synthesis (SPPS).

Part 1: Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its handling, reactivity, and the specific conditions required for its successful incorporation into a peptide sequence.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₅ | |

| Molecular Weight | 442.5 g/mol | [2] |

| CAS Numbers | 178119-94-3 and 351857-99-3 | [3] |

| Appearance | White to off-white powder | [4] |

| Storage Conditions | 2°C - 8°C, protect from light and moisture |

A Note on the Dual CAS Numbers: The existence of two Chemical Abstracts Service (CAS) numbers for this compound can be attributed to the separate registration of the compound by different entities or potentially to the registration of different forms (e.g., hydrates or solvates) that were later recognized as the same parent compound. Both numbers are now used interchangeably in the literature and by commercial suppliers to refer to N-α-Fmoc-5-hydroxy-L-tryptophan. For procurement and regulatory purposes, it is advisable to list both numbers.

Part 2: Synthesis and Quality Control

The synthesis of this compound begins with the commercially available 5-hydroxy-L-tryptophan. The key step is the selective protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting 5-hydroxy-L-tryptophan with an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl), under basic conditions. The reaction must be carefully controlled to prevent side reactions, such as the acylation of the hydroxyl group on the indole ring.

Purification is generally accomplished through recrystallization or column chromatography to achieve the high purity (typically >98%) required for peptide synthesis. Quality control is paramount and should include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and identify any potential impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the successful attachment of the Fmoc group to the α-amino position.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial building block in Fmoc-based SPPS, a technique that allows for the stepwise synthesis of peptides on a solid support.[5] The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions (typically with piperidine) without affecting the acid-labile side-chain protecting groups.[5]

The Question of Side-Chain Protection

A critical consideration when using modified amino acids is the need for side-chain protection. For this compound, the phenolic hydroxyl group on the indole ring is a potential site for unwanted side reactions, such as acylation during the coupling steps. However, in many standard SPPS protocols, this hydroxyl group can be left unprotected without significant side product formation, especially when using modern, efficient coupling reagents.

The decision to protect the hydroxyl group often depends on the specific peptide sequence and the synthesis strategy. If the peptide is particularly long or contains residues that are prone to side reactions, or if aggressive coupling conditions are required, protection of the hydroxyl group with a tert-butyl (tBu) group, to form Fmoc-Trp(5-O-tBu)-OH, may be considered. The tBu group is stable to the basic conditions of Fmoc deprotection but is readily cleaved during the final acidolytic cleavage of the peptide from the resin.

It is also common practice to protect the indole nitrogen of tryptophan residues with a tert-butyloxycarbonyl (Boc) group to prevent modification of the indole ring by electrophiles generated during the synthesis, particularly during the cleavage of other side-chain protecting groups.

Diagram of this compound Structure

Caption: Chemical structure of this compound.

Part 4: Detailed Experimental Protocol for Incorporation in SPPS

This protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support resin.

Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane - DCM, Isopropanol - IPA)

-

Solid-phase synthesis vessel

-

Shaker or bubbler for agitation

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times), IPA (2 times), and DCM (2 times), followed by a final series of DMF washes (3 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HATU, 2.9-4.5 equivalents), and a hindered base (e.g., DIPEA, 6-10 equivalents) in DMF.

-

Allow the activation to proceed for 1-2 minutes. Causality: Pre-activation is crucial for forming the active ester of the amino acid, which readily reacts with the free amine on the resin. Using a hindered base like DIPEA minimizes the risk of racemization of the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature. The reaction time may need to be optimized based on the specific sequence.

-

-

Monitoring the Coupling Reaction:

-

Perform a colorimetric test (e.g., Kaiser test) on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. Self-Validation: The Kaiser test provides a reliable in-process control to ensure the reaction has gone to completion before proceeding to the next step, preventing the formation of deletion sequences.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2 times), and IPA (2 times) to remove any unreacted reagents and byproducts.

-

-

Capping (Optional but Recommended):

-

To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step can be performed using a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF or DCM.

-

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Diagram of the SPPS Cycle for this compound Incorporation

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Part 5: Applications and Research Insights

The incorporation of 5-hydroxy-L-tryptophan into peptides has been shown to impart a range of interesting biological properties. 5-hydroxytryptophan itself is the immediate precursor to the neurotransmitter serotonin, and its inclusion in peptides can influence their interaction with serotonin receptors.[6][7] Research has explored the use of peptides containing this modified amino acid for:

-

Anticancer Agents: Some studies have suggested that peptides containing 5-hydroxy-L-tryptophan may exhibit anticancer activity by inhibiting cancer cell proliferation.

-

Neurological Research: Given its relationship to serotonin, peptides incorporating this residue are valuable tools for studying neurological pathways and developing potential therapeutics for mood disorders and other neurological conditions.[8]

-

Biophysical Studies: The hydroxyl group can act as a spectroscopic probe to study peptide folding and interactions.

Part 6: Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation; poor resin swelling; insufficient activation time or reagents. | Recouple using fresh reagents; increase coupling time; use a more potent coupling agent (e.g., HATU); ensure adequate resin swelling. |

| Racemization | Over-activation of the amino acid; use of a non-hindered base. | Minimize pre-activation time; use a hindered base like DIPEA; consider using an additive like OxymaPure®. |

| Side Reactions on Indole Ring | Presence of electrophiles, especially during final cleavage. | Use scavengers (e.g., triisopropylsilane, water, ethanedithiol) in the cleavage cocktail; consider protecting the indole nitrogen with a Boc group. |

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides. Its unique chemical properties offer a strategic advantage for researchers aiming to develop novel therapeutics and research tools. A thorough understanding of its physicochemical characteristics, coupled with a well-designed and validated synthesis protocol, is essential for its successful application. By carefully considering factors such as side-chain protection, coupling conditions, and in-process monitoring, scientists can effectively harness the potential of this valuable amino acid derivative to advance the frontiers of peptide science and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. This compound | 178119-94-3 [chemicalbook.com]

- 4. alfachemic.com:443 [alfachemic.com:443]

- 5. peptide.com [peptide.com]

- 6. Safety of 5-hydroxy-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Fmoc-5-hydroxy-L-tryptophan for Mapping Protein-Protein Interactions

Abstract

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function, yet capturing transient or low-affinity interactions remains a significant challenge. This guide details the application of Fmoc-5-hydroxy-L-tryptophan (Fmoc-5-OH-Trp), a versatile unnatural amino acid, as a high-precision tool for elucidating these complex networks. By site-specifically incorporating this probe into a protein of interest, researchers can leverage its unique dual functionality: intrinsic fluorescence for quantitative binding analysis and a photo-inducible cross-linking capability to covalently trap interacting partners. We will explore the underlying chemical principles, provide validated, step-by-step protocols from peptide synthesis to mass spectrometry-based identification, and discuss the critical experimental design considerations necessary for achieving robust and publishable results.

Introduction: The Challenge of the Interactome

Protein-protein interactions govern nearly every biological process. However, many critical interactions are transient, weak, or occur within complex cellular environments, making them difficult to study with traditional methods like co-immunoprecipitation or yeast two-hybrid screens. A major advancement in this field has been the development of unnatural amino acids (UAAs) that can be incorporated into proteins to act as molecular reporters and capturing devices.

5-hydroxy-L-tryptophan (5-OH-Trp) stands out as a particularly powerful tool. Unlike larger, more disruptive probes, it is a close analog of a natural amino acid, minimizing structural perturbation. Crucially, it possesses two key features that can be exploited in a single experimental system:

-

An Intrinsic Fluorescent Reporter: Its unique spectroscopic properties allow for real-time monitoring of binding events.

-

A Zero-Distance Photo-Cross-linker: Upon UV irradiation, it forms a covalent bond with nearby molecules, permanently capturing even the most fleeting interactions.

This guide provides the technical framework for harnessing the power of Fmoc-5-OH-Trp, from initial synthesis to final data interpretation.

Core Principles: The Dual Functionality of 5-hydroxy-L-tryptophan

The utility of 5-OH-Trp stems from its distinct chemical properties compared to the canonical tryptophan (Trp). These differences are the foundation of its application in PPI studies.

A Spectroscopic Window for Binding Analysis

5-OH-Trp possesses unique photophysical properties that allow it to be selectively excited and monitored, even in the presence of multiple native tryptophan residues in a protein complex.[1][2] The hydroxyl group on the indole ring shifts the absorption and emission spectra to longer wavelengths (a "red shift").[1]

This spectral separation is a significant experimental advantage. By exciting at a wavelength above 310 nm, one can selectively measure the fluorescence signal from the 5-OH-Trp probe without interference from native Trp residues, which have minimal absorbance in this region.[1][2] Changes in the fluorescence intensity or polarization of 5-OH-Trp upon the addition of a binding partner can be used to quantify the interaction, a technique known as fluorescence quenching or enhancement.[3][4] This allows for the determination of key biophysical parameters, such as the dissociation constant (Kd), which defines the affinity of the interaction.[4]

| Property | L-Tryptophan (Trp) | 5-hydroxy-L-tryptophan (5-OH-Trp) | Advantage of 5-OH-Trp |

| Excitation Max (λex) | ~280 nm | ~295 nm (major peak), with a distinct shoulder >310 nm | Allows for selective excitation above 310 nm, avoiding interference from native Trp.[1][2] |

| Emission Max (λem) | ~350 nm (highly solvent-dependent) | ~340 nm (less sensitive to solvent) | Provides a clean, distinguishable signal for the probe.[1] |

Photo-inducible Covalent Capture

The most powerful feature of 5-OH-Trp is its ability to act as a photo-activated cross-linker. While natural tryptophan can also participate in photo-cross-linking, the reaction is often less efficient.[5] When excited by UV light (typically >300 nm), the 5-OH-Trp residue can form a covalent bond with amino acid side chains or the peptide backbone of an interacting protein that is within angstrom-level proximity. This "zero-length" cross-linking provides high-resolution spatial information about the interaction interface.

The ability to control the cross-linking reaction with an external trigger (UV light) is paramount. It allows the researcher to form the protein complex under equilibrium conditions and then, at a chosen moment, permanently "trap" the interaction for subsequent analysis.[6]

Figure 1. Photo-inducible cross-linking workflow.

A Validated Experimental Workflow

This section provides a comprehensive, field-tested protocol. The key to success is a self-validating experimental design, incorporating controls at each stage to ensure unambiguous interpretation of the final results.

Step 1: Synthesis and Purification of the 5-OH-Trp-Containing Peptide/Protein

The site-specific incorporation of 5-OH-Trp is most commonly achieved via solid-phase peptide synthesis (SPPS) using its Fmoc-protected form (this compound).[7]

Protocol:

-

Synthesis: Perform standard Fmoc-based solid-phase peptide synthesis. This compound is incorporated at the desired position in the peptide sequence like any other standard amino acid derivative.[8]

-

Cleavage and Deprotection: After synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The observed mass should match the theoretical mass of the peptide containing the 5-OH-Trp residue.

-

Critical Control: Synthesize an identical peptide with a natural tryptophan or another amino acid like alanine at the same position. This control is essential for validating that any observed cross-linking is specific to the 5-OH-Trp probe.

Step 2: In Vitro Binding and Fluorescence Assays

Before attempting to cross-link, it is crucial to confirm that the probe-containing protein is functional and binds its intended partner. This is where the intrinsic fluorescence of 5-OH-Trp is invaluable.[9]

Protocol:

-

Setup: In a quartz cuvette, add a fixed concentration of your purified 5-OH-Trp-containing protein in an appropriate binding buffer.

-

Titration: Set the spectrofluorometer to excite at ~315 nm and measure the emission spectrum (e.g., 330-400 nm).[1] Sequentially add increasing concentrations of the interacting partner protein, allowing the system to equilibrate after each addition.

-

Data Analysis: Record the fluorescence intensity at the emission maximum (~340 nm). Plot the change in fluorescence against the concentration of the titrant. Fit this binding curve to an appropriate model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[10][11]

-

Trustworthiness Check: A saturable binding curve is indicative of a specific interaction. If no change in fluorescence is observed, the probe may be located in a region of the protein that does not experience an environmental change upon binding, or the interaction may not be occurring.

Step 3: Photo-Cross-Linking

This is the capture step. The goal is to irradiate the sample under conditions that favor cross-linking while minimizing protein damage.

Protocol:

-

Sample Preparation: Prepare samples containing the 5-OH-Trp protein and its interacting partner at concentrations determined to be appropriate from the binding assays (typically several-fold above the Kd to ensure complex formation). Prepare parallel control samples:

-

No UV Control: The complete reaction mix, kept in the dark.

-

No Partner Control: The 5-OH-Trp protein alone, exposed to UV.

-

Non-Interacting Protein Control: The 5-OH-Trp protein with an irrelevant protein, exposed to UV.

-

-

Irradiation: Place the samples in a UV-transparent plate or cuvette on ice. Irradiate with a UV lamp equipped with a >300 nm filter (e.g., a 312 nm transilluminator) for a predetermined time (optimization may be required, starting with 5-15 minutes).[6]

-

Quenching: Stop the reaction by adding a quenching agent like dithiothreitol (DTT) and denaturing the proteins by adding SDS-PAGE loading buffer.

Step 4: Analysis of Cross-Linked Products

The final step is to identify the captured proteins and map the site of interaction.

Protocol:

-

Gel Electrophoresis: Separate the reaction products by SDS-PAGE. The covalently linked protein complex will appear as a new band with a higher molecular weight than the individual components. This band should be present only in the sample containing both partners and exposed to UV light.

-

In-Gel Digestion: Excise the new high-molecular-weight band from the gel. Perform in-gel digestion with a protease like trypsin.

-

Mass Spectrometry (MS): Analyze the resulting peptide fragments by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[12]

-

Data Analysis: Use specialized cross-linking analysis software to identify the peptide-peptide conjugates. This will reveal a peptide from your probe-containing protein covalently linked to a peptide from the interacting partner, pinpointing the region of interaction.[13][14]

Figure 2. Step-by-step experimental workflow.

Conclusion: A Precision Tool for a Complex Problem

This compound provides a robust and elegant solution for the study of protein-protein interactions. By combining the quantitative power of fluorescence spectroscopy with the definitive capture capability of photo-cross-linking, it enables researchers to move beyond simple discovery toward a high-resolution understanding of interaction interfaces. The self-validating workflow described herein, when executed with appropriate controls, provides an unambiguous method to trap, identify, and map even the most challenging protein interactions, making it an essential technique for drug development professionals and academic researchers alike.

References

- 1. Using 5-Hydroxytryptophan as a Probe to Follow Protein-Protein In...: Ingenta Connect [ingentaconnect.com]

- 2. A new intrinsic fluorescent probe for proteins. Biosynthetic incorporation of 5-hydroxytryptophan into oncomodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Investigating the role of tryptophan in the native photo-crosslinking " by Michael Jay Telehany [orb.binghamton.edu]

- 6. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [anaspec.com]

- 9. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometric analysis of cross-linking sites for the structure of proteins and protein complexes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 14. Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein–protein interactions in the human cell - PMC [pmc.ncbi.nlm.nih.gov]

Natural occurrence and biosynthesis of 5-hydroxytryptophan.

An In-Depth Technical Guide to the Natural Occurrence and Biosynthesis of 5-Hydroxytryptophan

Authored by: A Senior Application Scientist

Abstract

5-Hydroxytryptophan (5-HTP) is a pivotal naturally occurring amino acid, serving as the direct precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the neurohormone melatonin.[1][2][3][4] Its strategic position as the rate-limiting intermediate in serotonin synthesis underscores its significance in neurobiology and pharmacology.[5][6][7] This technical guide provides a comprehensive exploration of the natural distribution of 5-HTP across various biological taxa and delineates the intricate biochemical pathways governing its biosynthesis. We will delve into the enzymatic machinery, regulatory mechanisms, and methodologies for its extraction and analysis, offering a robust resource for researchers, scientists, and professionals in drug development.

Natural Occurrence of 5-Hydroxytryptophan: A Survey of Biological Sources

While 5-HTP is an intermediate metabolite in the synthesis of serotonin in animals, its accumulation in significant quantities is not widespread. However, it is found in various plants, fungi, and even microorganisms.[1][4]

Botanical Sources: The Preeminence of Griffonia simplicifolia

The most notable and commercially significant source of 5-HTP is the seeds of the African shrub Griffonia simplicifolia.[1][8][9][10] These seeds contain a remarkably high concentration of 5-HTP, with some reports indicating levels between 14% and 20%.[9] This high concentration makes Griffonia simplicifolia the primary raw material for the commercial extraction of 5-HTP for use in dietary supplements and pharmaceuticals.[1][8][11]

Other plant species have also been reported to contain 5-HTP, although typically in lower concentrations. These include:

-

Elytrigia repens (Couch Grass): Found in root exudates.[1]

-

Agropyron repens (Quack Grass): Accumulates 5-HTP as glucosides.[1]

-

Hypericum perforatum (St. John's Wort): Can produce 5-HTP in tissue culture.[1]

The presence of 5-HTP in these plants suggests diverse physiological roles, potentially including defense against herbivores or pathogens.

Occurrence in Animals and Humans

In animals and humans, 5-HTP is a transient intermediate in the biosynthesis of serotonin and melatonin.[1][2][3][4] It is synthesized from L-tryptophan in serotonergic neurons of the central nervous system and enterochromaffin cells of the gastrointestinal tract.[12][13] Due to its rapid conversion to serotonin, endogenous levels of free 5-HTP are generally low.

Microbial and Fungal Sources

The occurrence of 5-HTP has also been documented in various microorganisms and fungi, opening avenues for biotechnological production.[1] Metabolic engineering of microorganisms like Escherichia coli has shown promise as a sustainable alternative to plant extraction for 5-HTP production.[1][14][15]

The Biosynthetic Pathway of 5-Hydroxytryptophan: A Detailed Mechanistic Overview

The synthesis of 5-HTP is a critical and tightly regulated process. It represents the initial and rate-limiting step in the biosynthesis of serotonin.[5][6][7]

The Precursor: L-Tryptophan

The journey to 5-HTP begins with the essential amino acid L-tryptophan, which is obtained from the diet.[16] The availability of L-tryptophan can influence the rate of serotonin synthesis.[17]

The Key Enzyme: Tryptophan Hydroxylase (TPH)

The hydroxylation of L-tryptophan at the 5-position of the indole ring to form 5-HTP is catalyzed by the enzyme tryptophan hydroxylase (TPH).[5][6][18] TPH is a monooxygenase that requires molecular oxygen, a pterin cofactor (tetrahydrobiopterin, BH4), and ferrous iron (Fe²⁺) for its catalytic activity.[5][11][19]

The reaction catalyzed by TPH is as follows: L-tryptophan + O₂ + Tetrahydrobiopterin ⇌ 5-Hydroxytryptophan + H₂O + Dihydrobiopterin[6]

In mammals, TPH exists in two isoforms with distinct tissue distributions and regulatory properties:[5][6]

-

TPH1: Primarily found in peripheral tissues, including the gut, pineal gland, and mast cells.[5][6] It is responsible for the synthesis of peripheral serotonin.[13]

-

TPH2: Predominantly expressed in the neurons of the central nervous system, specifically in the raphe nuclei of the brainstem.[5][6][7] TPH2 is the rate-limiting enzyme for the synthesis of serotonin in the brain.[17]

This tissue-specific expression allows for the independent regulation of central and peripheral serotonin pools.

The catalytic mechanism of TPH involves a series of complex steps.[18][20] Current evidence suggests the formation of a reactive Fe(IV)O intermediate, which then hydroxylates the aromatic ring of tryptophan through electrophilic aromatic substitution.[18][20]

Caption: Proposed catalytic cycle of Tryptophan Hydroxylase (TPH).

Cofactor Regeneration: The Role of Tetrahydrobiopterin (BH4)

The continuous activity of TPH is dependent on the regeneration of its cofactor, tetrahydrobiopterin (BH4). The quinonoid dihydrobiopterin (qBH2) produced during the hydroxylation reaction is recycled back to BH4 by the enzyme dihydropteridine reductase (DHPR), utilizing NADH or NADPH as a reducing agent.[21]

Caption: Enzymatic regeneration of the TPH cofactor, Tetrahydrobiopterin (BH₄).

Methodologies for the Study and Production of 5-Hydroxytryptophan

The study and utilization of 5-HTP necessitate robust methodologies for its extraction, purification, analysis, and synthesis.

Extraction and Purification from Natural Sources

The primary method for obtaining 5-HTP is through extraction from the seeds of Griffonia simplicifolia.[1][9][11]

Table 1: Comparison of 5-HTP Extraction and Purification Techniques

| Technique | Principle | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility of 5-HTP in solvents like methanol or ethanol.[22][23] | Simple, scalable. | May extract impurities, requiring further purification. |

| Ion-Exchange Chromatography | Separation based on the charge of the 5-HTP molecule.[24] | High purity achievable.[24] | Can be complex and costly for large-scale production. |

| Ultrafiltration | Separation based on molecular size.[11] | Efficient for removing large impurities. | May not separate molecules of similar size. |

-

Seed Preparation: Pulverize dried Griffonia simplicifolia seeds to a fine powder to increase the surface area for extraction.

-

Extraction:

-

Filtration: Combine all extracts and filter to remove solid plant material.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain a concentrated extract.

-

Purification (Optional): The crude extract can be further purified using techniques like ion-exchange chromatography to achieve higher purity.[24]

Analytical Quantification of 5-Hydroxytryptophan

Accurate quantification of 5-HTP is crucial for research and quality control.

Table 2: Analytical Methods for 5-HTP Quantification

| Method | Principle | Sensitivity | Specificity |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, followed by UV or fluorescence detection.[1] | Good | Good |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass analysis for identification and quantification.[1][25] | Very High | Very High |

| Capillary Electrophoresis (CE) | Separation in a capillary based on charge and size.[1] | High | Good |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC followed by mass analysis.[1] | High | Very High |

-

Sample Preparation:

-

Chromatographic Conditions:

-

Quantification:

-

Generate a standard curve using known concentrations of a 5-HTP standard.

-

Inject the prepared sample into the HPLC system.

-

Determine the concentration of 5-HTP in the sample by comparing its peak area to the standard curve.[23]

-

Biotechnological Production of 5-Hydroxytryptophan

As an alternative to plant extraction, microbial fermentation and enzymatic synthesis are emerging as promising methods for 5-HTP production.[1][11]

Metabolically engineered strains of bacteria, such as E. coli, can be designed to overproduce 5-HTP from simple carbon sources like glucose.[14][15] This involves:

-

Introducing a heterologous or mutated tryptophan hydroxylase gene.[11][14]

-

Engineering the host strain for increased precursor (L-tryptophan) availability.[14]

-

Ensuring an adequate supply and regeneration of the BH4 cofactor.[11][15]

In vitro enzymatic synthesis can be employed to convert L-tryptophan to 5-HTP. This can be achieved using isolated and purified tryptophan synthase or a modified version of the enzyme.[26] Directed evolution has been used to improve the efficiency of tryptophan synthase for 5-HTP production.[26]

Conclusion and Future Perspectives

5-Hydroxytryptophan stands as a molecule of immense interest in the fields of neuroscience, medicine, and biotechnology. Its natural abundance in Griffonia simplicifolia has paved the way for its use as a therapeutic agent. A thorough understanding of its biosynthetic pathway, particularly the role and regulation of tryptophan hydroxylase, is fundamental for elucidating the complexities of serotonin signaling and for developing novel therapeutic strategies.

The future of 5-HTP research and production is likely to be shaped by advancements in metabolic engineering and synthetic biology. The development of highly efficient microbial cell factories for 5-HTP production could provide a more sustainable and cost-effective alternative to current extraction methods, meeting the growing global demand for this valuable compound.[1][11]

References

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology [mdpi.com]

- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 7. news-medical.net [news-medical.net]

- 8. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 9. brain-feed.com [brain-feed.com]

- 10. 5-Hydroxytryptophan: chemical formula, occurrence in nature ... [antropocene.it]

- 11. frontiersin.org [frontiersin.org]

- 12. Serotonin - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. news-medical.net [news-medical.net]

- 17. in.yvex.de [in.yvex.de]

- 18. Mechanisms of Tryptophan and Tyrosine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 22. oxfordvitality.co.uk [oxfordvitality.co.uk]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Fmoc solid-phase peptide synthesis (SPPS).

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Bedrock of Modern Peptide Science

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, transformed the landscape of chemistry and biology, earning him the Nobel Prize in Chemistry in 1984. The core principle is elegant: a peptide chain is assembled sequentially while its C-terminus is anchored to an insoluble polymer support, or resin. This solid-phase approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved through simple filtration and washing, thereby eliminating the material losses associated with traditional chemical synthesis.

Within the realm of SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) strategy has become the predominant method, particularly in research and commercial settings. It is favored for its use of milder reaction conditions compared to the alternative Boc (tert-butyloxycarbonyl) strategy, which requires repeated exposure to strong acids. The Fmoc group is an N-terminal (or α-amino) protecting group that is stable to acids and catalytic hydrogenation but is readily removed by a secondary amine base, typically piperidine. This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, which can then be removed simultaneously with cleavage from the solid support in a final step using a strong acid like trifluoroacetic acid (TFA). This guide provides a detailed exploration of the principles, mechanisms, and practical execution of Fmoc SPPS.

The Core Principles: Building Blocks of a Peptide

Successful Fmoc SPPS hinges on the interplay of three key components: the solid support, the temporary N-terminal protecting group, and the permanent side-chain protecting groups.

-

The Solid Support (Resin): The synthesis begins on a macroscopic, insoluble polymer bead, typically made of polystyrene cross-linked with divinylbenzene. This resin is functionalized with a linker molecule that connects the resin to the C-terminus of the first amino acid and is designed to be cleaved under specific chemical conditions. The choice of resin and linker is critical as it dictates the conditions for the final peptide cleavage and determines the C-terminal functionality (acid or amide).

| Resin Type | Linker | Cleavage Condition | C-Terminal Group | Typical Use |

| Wang Resin | p-alkoxybenzyl alcohol | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | Standard synthesis of peptide acids. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Very Mild Acid (e.g., 1-5% TFA) | Carboxylic Acid | Ideal for protected peptide fragments and sterically hindered amino acids. |

| Rink Amide Resin | Rink Amide (Fmoc-protected) | Strong Acid (e.g., 95% TFA) | Amide | Standard synthesis of peptide amides. |

| Sieber Amide Resin | Xanthenyl-based | Mild Acid (e.g., 1% TFA) | Amide | Synthesis of protected peptide amides. |

-

The Nα-Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl group is the cornerstone of the strategy. Its function is to "cap" the N-terminus of the incoming amino acid, preventing it from reacting with other activated amino acids. Its key feature is its lability to secondary amines.

-

Side-Chain Protecting Groups: The reactive functional groups on amino acid side chains (e.g., the amine of Lysine, the carboxylic acid of Aspartic acid) must be masked to prevent unwanted side reactions during synthesis. These protecting groups are designed to be stable to the mild base used for Fmoc removal but are cleaved by the strong acid cocktail used in the final step. Common examples include Boc for Lysine/Tryptophan, tert-butyl (tBu) for Tyrosine/Serine/Threonine, and Trityl (Trt) for Cysteine/Histidine.

The Fmoc SPPS Cycle: A Step-by-Step Deconstruction

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain. Each cycle consists of three primary steps: deprotection, activation/coupling, and washing.

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Step 1: Nα-Fmoc Deprotection

The cycle begins by removing the Fmoc group from the N-terminus of the resin-bound amino acid (or peptide). This is typically achieved by treating the resin with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Mechanism: The deprotection occurs via a base-catalyzed β-elimination mechanism. The slightly acidic proton at the C9 position of the fluorenyl group is abstracted by piperidine. The resulting carbanion is unstable and undergoes elimination, releasing the free N-terminus of the peptide, carbon dioxide, and dibenzofulvene (DBF). The DBF is then scavenged by piperidine to form a stable adduct, preventing it from causing side reactions.

Caption: The β-elimination mechanism for Fmoc group removal by piperidine.

Protocol: Fmoc Deprotection

-

Swell the peptide-resin in DMF for 10-15 minutes.

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the solution.

-

Repeat steps 3-5 for a second treatment to ensure complete removal.

-

Proceed to the washing step.

Step 2: Activation and Coupling

Once the N-terminus is free, the next Fmoc-protected amino acid is introduced and covalently bonded to the free amine, forming a new peptide bond. The incoming amino acid must first be "activated." Its C-terminal carboxylic acid is converted into a more reactive species that is highly susceptible to nucleophilic attack by the peptide's N-terminal amine.

Mechanism of Activation: The most common method involves the use of a coupling reagent. Modern coupling reagents are typically based on aminium/uronium salts (like HBTU, HCTU) or carbodiimides (like DIC) combined with an additive (like Oxyma Pure or HOBt).

-

Carbodiimide/Additive Method: Diisopropylcarbodiimide (DIC) reacts with the amino acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization. An additive like Oxyma Pure intercepts it to form an active ester, which is more stable and less prone to racemization. This active ester then reacts with the peptide's free amine to form the peptide bond.

Caption: General mechanism of amino acid activation and coupling using DIC/Oxyma.

| Coupling Reagent | Full Name | Advantages | Notes |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Fast, efficient, low racemization. | Requires a non-nucleophilic base (e.g., DIPEA). |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Even faster and more efficient than HBTU, especially for difficult couplings. | Can be more expensive. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Cost-effective, produces a soluble urea byproduct (DIU). Oxyma is a superior, non-explosive alternative to HOBt. | Slower than aminium salts. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient, especially for sterically hindered amino acids. | More expensive. |

Protocol: Standard HCTU Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

-

Add a base, N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution and allow the amino acid to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected and washed peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the solution and proceed to the washing step.

Monitoring the Reaction: The Kaiser Test

To ensure the integrity of the final peptide, it is crucial to confirm that each coupling reaction has gone to completion. The Kaiser test is a colorimetric assay used to detect free primary amines on the resin.

-

Positive Result (Blue Bead): Free amines are present, indicating an incomplete coupling reaction.

-

Negative Result (Yellow/Colorless Bead): No free amines are present, indicating a complete coupling reaction.

Protocol: Kaiser Test

-

Take a small sample of resin beads (5-10 mg) and wash them thoroughly with ethanol.

-

Add 2-3 drops of solution A (ninhydrin in ethanol).

-

Add 2-3 drops of solution B (phenol in ethanol).

-

Add 2-3 drops of solution C (potassium cyanide in pyridine).

-

Heat the sample at 100°C for 3-5 minutes. A deep blue color indicates a failed coupling.

Step 3: Washing

Washing is a non-negotiable step that is critical for the synthesis of a high-purity peptide. After both deprotection and coupling, the resin must be thoroughly washed to remove all excess reagents, byproducts, and residual solvents. A typical wash protocol involves alternating between DMF to wash away reagents and a more non-polar solvent like Dichloromethane (DCM) to help swell and shrink the resin, ensuring trapped impurities are removed.

Final Cleavage and Purification

Once the peptide sequence is fully assembled, the final two steps are performed:

-

Cleavage from the Resin: The peptide is cleaved from the linker on the solid support.

-

Removal of Side-Chain Protecting Groups: All the "permanent" side-chain protecting groups are removed.

These two actions are typically accomplished in a single step by treating the peptide-resin with a strong acid cocktail, most commonly based on Trifluoroacetic Acid (TFA).

Cleavage Cocktails and Scavengers: The cleavage process can generate highly reactive cationic species from the protecting groups (e.g., t-butyl cations), which can re-attach to and modify sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. To prevent this, "scavengers" are added to the TFA cocktail to trap these reactive species.

| Scavenger | Target Residue(s) | Typical % in Cocktail | Mechanism |

| Triisopropylsilane (TIS) | Trp, Met, Tyr | 2.5% | Reduces and traps carbocations. |

| Water (H₂O) | Trp (removes Trt from Cys) | 2.5 - 5.0% | Hydrates carbocations. |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | Prevents re-attachment of Trt groups. |

| Thioanisole | Met, Arg | 5.0% | Soft nucleophile to trap cations. |

A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95%/2.5%/2.5%) .

Protocol: Final Cleavage

-

Wash the final peptide-resin thoroughly with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and cool it on ice.

-

Add the cold cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin to collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide.

The crude peptide is then typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its identity is confirmed by Mass Spectrometry.

Conclusion

Fmoc Solid-Phase Peptide Synthesis is a robust and versatile methodology that has enabled profound advancements in biochemistry, pharmacology, and materials science. Its success relies on a deep understanding of the underlying chemical principles, from the orthogonal protection scheme to the mechanisms of activation and cleavage. By carefully selecting resins, reagents, and reaction conditions, and by validating key steps with in-process controls like the Kaiser test, researchers can reliably synthesize high-purity peptides for a vast array of applications.